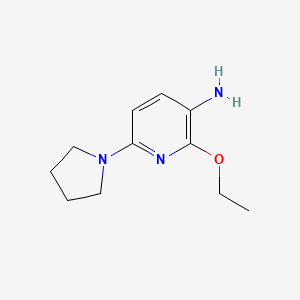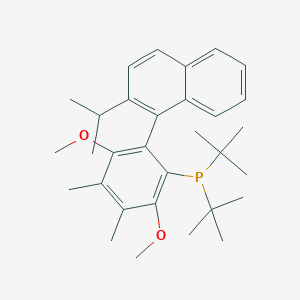
Di-tert-butyl(2-(2-isopropylnaphthalen-1-yl)-3,6-dimethoxy-4,5-dimethylphenyl)phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl(2-(2-isopropylnaphthalen-1-yl)-3,6-dimethoxy-4,5-dimethylphenyl)phosphine is a complex organophosphorus compound. It is known for its stability and reactivity, making it a valuable ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl(2-(2-isopropylnaphthalen-1-yl)-3,6-dimethoxy-4,5-dimethylphenyl)phosphine typically involves the reaction of tert-butylphosphine with a substituted naphthalene derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized for high yield and minimal by-products, often involving purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butyl(2-(2-isopropylnaphthalen-1-yl)-3,6-dimethoxy-4,5-dimethylphenyl)phosphine undergoes several types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and various halides for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products
The major products formed from these reactions include phosphine oxides and substituted derivatives, which can be further utilized in various chemical processes .
Aplicaciones Científicas De Investigación
Di-tert-butyl(2-(2-isopropylnaphthalen-1-yl)-3,6-dimethoxy-4,5-dimethylphenyl)phosphine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Di-tert-butyl(2-(2-isopropylnaphthalen-1-yl)-3,6-dimethoxy-4,5-dimethylphenyl)phosphine involves its role as a ligand in catalytic processes. It coordinates with transition metals, such as palladium, to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing reactive intermediates and lowering the activation energy of the reactions .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
Uniqueness
Di-tert-butyl(2-(2-isopropylnaphthalen-1-yl)-3,6-dimethoxy-4,5-dimethylphenyl)phosphine is unique due to its specific structural features, which provide enhanced stability and reactivity compared to other similar compounds. Its ability to form highly active catalytic complexes makes it particularly valuable in various chemical processes .
Propiedades
Fórmula molecular |
C31H43O2P |
|---|---|
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
ditert-butyl-[2,5-dimethoxy-3,4-dimethyl-6-(2-propan-2-ylnaphthalen-1-yl)phenyl]phosphane |
InChI |
InChI=1S/C31H43O2P/c1-19(2)23-18-17-22-15-13-14-16-24(22)25(23)26-27(32-11)20(3)21(4)28(33-12)29(26)34(30(5,6)7)31(8,9)10/h13-19H,1-12H3 |
Clave InChI |
UYUNHKIKCVWKRJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1OC)C2=C(C=CC3=CC=CC=C32)C(C)C)P(C(C)(C)C)C(C)(C)C)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



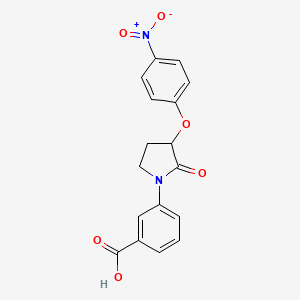
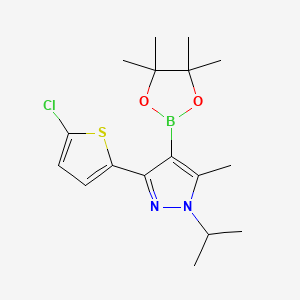
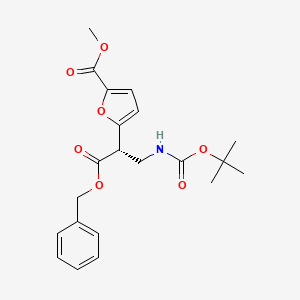
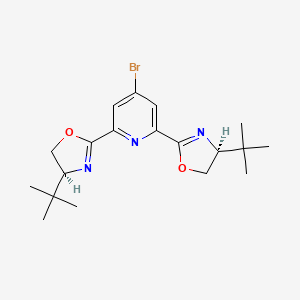
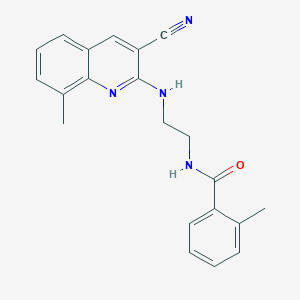
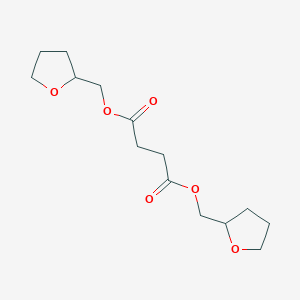
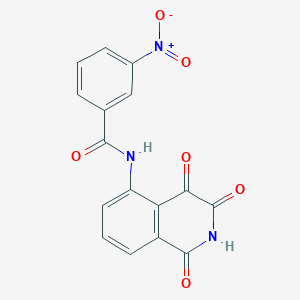

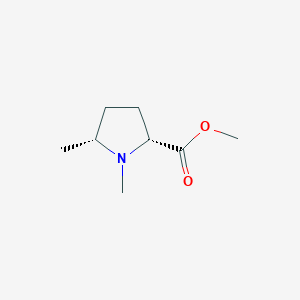
![4-Cyanobenzo[d]oxazole-2-carboxamide](/img/structure/B12879149.png)
![7-Amino-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B12879170.png)
![2-(Aminomethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12879178.png)
